1-trimethylsilylpropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121386-64-9 |
|---|---|
Molecular Formula |
C6H16OSi |
Molecular Weight |
132.28 g/mol |
IUPAC Name |
1-trimethylsilylpropan-1-ol |
InChI |
InChI=1S/C6H16OSi/c1-5-6(7)8(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
MRIZSIHYYFFEHM-UHFFFAOYSA-N |
SMILES |
CCC(O)[Si](C)(C)C |
Canonical SMILES |
CCC(O)[Si](C)(C)C |
Synonyms |
1-TMS-1-PR 1-trimethylsilyl-1-propanol |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Trimethylsilylpropan 1 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group in 1-trimethylsilylpropan-1-ol undergoes reactions typical of secondary alcohols, such as oxidation, esterification, and etherification.
The oxidation of this compound converts the secondary alcohol into the corresponding ketone, 1-trimethylsilylpropan-1-one. This transformation can be achieved using a variety of common oxidizing agents. Reagents such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), or potassium permanganate (B83412) (KMnO₄) can effectively facilitate this oxidation. libretexts.orgsavemyexams.com Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are also suitable for this conversion, offering the advantage of preventing over-oxidation. libretexts.org Another effective method involves the use of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.org
A related and important reaction in organosilicon chemistry is the Rubottom oxidation, which involves the oxidation of silyl (B83357) enol ethers to α-hydroxy ketones using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org While not a direct oxidation of this compound, it represents a key method for synthesizing α-silyloxy ketones, which are structurally related to the oxidation product of this compound.
Table 1: Representative Oxidation Reactions of Secondary Alcohols
| Oxidizing Agent | Product | General Applicability |
|---|---|---|
| Chromic Acid (H₂CrO₄) | Ketone | Strong oxidant, can oxidize primary alcohols to carboxylic acids. libretexts.orgchemguide.co.uk |
| Pyridinium Chlorochromate (PCC) | Ketone | Milder oxidant, oxidizes primary alcohols to aldehydes. libretexts.org |
| TEMPO/NaOCl | Ketone | Selective for primary and secondary alcohols. organic-chemistry.org |
The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic methodologies.
Esterification is typically achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com A more reactive and irreversible method for ester formation involves the use of acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.orglibretexts.org The reaction of this compound with an acyl chloride, for instance, would proceed readily to form the corresponding 1-trimethylsilylpropyl ester and hydrogen chloride. chemguide.co.uklibretexts.org
Etherification can be accomplished via the Williamson ether synthesis. masterorganicchemistry.combyjus.comyoutube.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. youtube.comwikipedia.org For example, treating this compound with sodium hydride followed by the addition of an alkyl halide like methyl iodide would yield the corresponding 1-methoxy-1-trimethylsilylpropane.
Table 2: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Ester |
| Acyl Chloride Esterification | Acyl Chloride, Pyridine | Ester |
| Williamson Ether Synthesis | 1. NaH, 2. Alkyl Halide | Ether |
Reactions at the Silicon Center
The silicon-carbon bond in this compound is susceptible to cleavage, a reaction known as desilylation. The stereochemistry at the silicon-bearing carbon can also influence and be influenced by these transformations.
Desilylation, the removal of the trimethylsilyl (B98337) group, is a common transformation for organosilanes. In the case of α-hydroxysilanes, this can be initiated under various conditions. A widely used method for desilylation involves the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The high affinity of fluoride for silicon drives the cleavage of the carbon-silicon bond. researchgate.net
Protodesilylation, the replacement of the silyl group with a proton, can occur under both acidic and basic conditions. acs.org The C-Si bond is sensitive to acid, which can lead to its cleavage. thieme-connect.de
The carbon atom bearing both the hydroxyl and trimethylsilyl groups is a stereocenter (unless the other two substituents on this carbon are identical). The synthesis and reactions of α-hydroxysilanes can, therefore, have significant stereochemical implications. The stereoselective synthesis of chiral α-hydroxysilanes has been an area of active research, as these compounds can serve as precursors to other chiral molecules. elsevierpure.com
Transformations at the silicon center can proceed with either retention or inversion of stereochemistry at the carbon, depending on the reaction mechanism. For instance, certain palladium-catalyzed rearrangements of allylic acetimidates derived from α-hydroxy acids have been shown to proceed with high diastereoselectivity, demonstrating the influence of the existing stereocenter on the formation of a new one. rsc.org The ability to control the stereochemistry during reactions of α-hydroxysilanes is crucial for their application in asymmetric synthesis. youtube.com
Carbon-Carbon and Carbon-Heteroatom Bond Formations
The unique electronic nature of α-hydroxysilanes makes them valuable substrates for the formation of new carbon-carbon and carbon-heteroatom bonds, often through reactions that are not readily accessible with simple alcohols.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can react with various electrophiles. libretexts.orgmmcmodinagar.ac.inmasterorganicchemistry.com While their direct reaction with the acidic proton of the hydroxyl group in this compound would lead to deprotonation, the corresponding alkoxide or derivatives where the hydroxyl group is protected can undergo further reactions.
A notable application of α-hydroxysilanes is in the synthesis of multi-heteroatom substituted carbon stereocenters. For example, the chiral Lewis acid-catalyzed enantioselective addition of thiols to silyl glyoxylates provides access to α-hydroxy-α-silyl-α-sulfydryl alcohols, which contain a stereocenter substituted with three different heteroatoms. researchgate.net This highlights the potential of this compound derivatives in constructing complex molecular architectures.
Furthermore, transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-heteroatom bonds. nih.govrsc.orgnih.gov While direct C-H activation of this compound is challenging, its derivatives can participate in such reactions. For instance, after conversion to a suitable electrophile (e.g., a halide or triflate), it could undergo coupling with various nucleophiles, including amines, thiols, and alcohols, in the presence of a suitable metal catalyst like palladium or copper. nih.gov
Stereochemical Aspects and Applications in Asymmetric Synthesis
Stereoselective Synthesis of 1-Trimethylsilylpropan-1-ol Derivatives
The creation of chiral centers in molecules like this compound can be approached through various established methodologies in asymmetric synthesis, focusing on either enantioselective or diastereoselective strategies.
Enantioselective synthesis of this compound would primarily involve the asymmetric reduction of a corresponding ketone or the asymmetric epoxidation of a suitable olefin precursor followed by nucleophilic opening.
A plausible and highly effective route to enantiomerically enriched α-silyl alcohols is the asymmetric reduction of acylsilanes . While specific data for the precursor to this compound, 1-trimethylsilylpropan-1-one, is not available, this method has been successfully applied to a variety of other acylsilanes. Catalytic systems, often employing chiral transition metal complexes, are capable of delivering the desired alcohol with high enantioselectivity. For instance, the use of chiral oxazaborolidine catalysts in conjunction with borane (B79455) reagents is a well-established method for the asymmetric reduction of prochiral ketones.
Another significant enantioselective pathway is the catalytic asymmetric epoxidation of vinylsilanes . Although direct studies on the asymmetric epoxidation of the immediate precursor, vinyltrimethylsilane, are limited, the epoxidation of structurally similar 1,1-disubstituted terminal olefins has been achieved with high enantiomeric excess using chiral dioxiranes generated from ketone catalysts. The resulting epoxide, trimethylsilyloxirane, could then be subjected to a regioselective ring-opening with a methyl nucleophile, such as that from an organocuprate, to yield the desired this compound.
The following table illustrates the potential enantioselectivities achievable in the asymmetric epoxidation of analogous 1,1-disubstituted terminal olefins, suggesting a viable route to chiral this compound precursors.
| Olefin Substrate (Analogous to Vinyltrimethylsilane) | Chiral Catalyst System | Enantiomeric Excess (ee) (%) |
| 1,1-Diphenylethene | Chiral Dioxirane (from lactam ketone) | 88 |
| 2-Phenylpropene | Chiral Dioxirane (from lactam ketone) | 85 |
This data is representative of asymmetric epoxidation of structurally similar olefins and suggests the potential for high enantioselectivity in the synthesis of trimethylsilyloxirane.
When a stereocenter is already present in the molecule, subsequent reactions can be controlled to favor the formation of one diastereomer over another. For derivatives of this compound, diastereoselective control can be exerted in reactions at a position alpha to the existing stereocenter.
For instance, the allylation or crotylation of an aldehyde derivative of a chiral α-hydroxy silane (B1218182) can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the existing stereocenter and the geometry of the transition state, which can be influenced by the choice of reagents and reaction conditions. The reaction of α-methyl-β-hydroxy aldehydes with crotyltrifluorosilanes, for example, has been shown to proceed through bicyclic transition states, leading to high levels of diastereoselectivity. While not directly involving this compound, this demonstrates the principle of achieving high diastereocontrol in related systems.
A representative example of diastereoselective control is the Mukaiyama-Michael addition, where a Lewis acid can mediate the conjugate addition of an enoxy silane to an α,β-unsaturated carbonyl compound, forming 1,5-dicarbonyl compounds with high diastereoselectivity.
Role as a Chiral Building Block or Substrate in Asymmetric Transformations
Enantiomerically pure this compound, once synthesized, has the potential to serve as a versatile chiral building block . Chiral alcohols are fundamental starting materials in the synthesis of a vast array of more complex chiral molecules, including pharmaceuticals and natural products. sigmaaldrich.com The presence of the silyl (B83357) group offers unique synthetic handles for further transformations.
Tertiary α-silyl alcohols, which are structurally related, have been demonstrated to be versatile building blocks in organic synthesis. researchgate.net The silicon-carbon bond can be cleaved under specific conditions to introduce other functional groups, or the silyl group can influence the stereochemical outcome of nearby reactions. It is plausible that this compound could be employed in a similar fashion.
Computational and Theoretical Studies of 1 Trimethylsilylpropan 1 Ol
Density Functional Theory (DFT) for Conformational Analysis
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of molecules. imperial.ac.uk It allows for the calculation of molecular geometries, vibrational frequencies, and relative energies of different conformers with a good balance of accuracy and computational cost. als-journal.commdpi.com For 1-trimethylsilylpropan-1-ol, DFT calculations can elucidate the preferred three-dimensional arrangement of the atoms, which is determined by a delicate interplay of steric and stereoelectronic effects.
The central C1-C2 bond rotation in this compound gives rise to different staggered conformers, primarily the anti and gauche conformations, by analogy to butane. In the anti conformer, the bulky trimethylsilyl (B98337) (TMS) group and the ethyl group are positioned opposite to each other, minimizing steric hindrance. In the gauche conformers, these groups are at a 60° dihedral angle to each other. DFT calculations can predict the relative energies of these conformers.
| Conformer | Dihedral Angle (Si-C1-C2-C3) | Relative Energy (kJ/mol) | Key Interactions |
|---|---|---|---|
| Anti | ~180° | 0.0 (Reference) | Minimization of steric repulsion between Trimethylsilyl and Ethyl groups. |
| Gauche | ~60° | ~2.5 | Gauche interaction between Trimethylsilyl and Ethyl groups; potential for stabilizing stereoelectronic interactions. |
Stereoelectronic effects are orbital interactions that influence the geometry and stability of a molecule. wikipedia.org A key phenomenon is the gauche effect, where a conformation with substituents at a 60° angle is unexpectedly more stable than the anti conformation, often due to hyperconjugation. wikipedia.org Hyperconjugation involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). wikipedia.orgnih.gov
In the context of this compound, a potential stereoelectronic interaction is the hyperconjugation involving the C-Si bond. The σ(C-Si) bond is a good electron donor due to the electropositive nature of silicon. imperial.ac.uk This orbital can interact with vicinal antibonding orbitals, such as σ(C-O) or σ(C-H). In a gauche conformation, the alignment of these orbitals can be more favorable for overlap than in the anti conformation, potentially stabilizing the gauche conformer. However, this stabilizing effect must compete with the steric repulsion between the large TMS and ethyl groups. Computational studies on related fluorinated silyl (B83357) alcohols have shown evidence for a stabilizing gauche interaction between silicon and an electronegative atom, which is attributed to a combination of hyperconjugation and electrostatic interactions. acs.orgsemanticscholar.org
For this compound, the gauche interaction between the SiMe₃ and the OH group could be analyzed. DFT and Natural Bond Orbital (NBO) analysis would be the tools of choice to quantify these interactions.
| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Energy E(2) (kJ/mol) | Significance |
|---|---|---|---|
| σ(C2-H) | σ(C1-Si) | ~4.2 | Standard hyperconjugation. |
| σ(C1-Si) | σ(C2-C3) | ~6.5 | Stabilization via the silicon β-effect. imperial.ac.uk |
| n(O) | σ*(C1-Si) | ~2.1 | Interaction between the oxygen lone pair and the anti-bonding orbital of the C-Si bond. |
Molecular Modeling of Reaction Transition States and Intermediates
Computational modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing the structures and energies of transition states and intermediates. mit.educhemrxiv.org For reactions involving this compound, such as oxidation of the alcohol or reactions involving the silicon center, DFT can map out the potential energy surface.
Consider the oxidation of the alcohol to the corresponding ketone, 1-(trimethylsilyl)propan-1-one. A proposed mechanism could involve the formation of a transition state where the C-H and O-H bonds are breaking. Computational models can calculate the activation energy (the energy difference between the reactants and the transition state), providing a quantitative measure of the reaction's feasibility. mdpi.com Furthermore, the geometry of the transition state provides insight into the stereoelectronic demands of the reaction.
Prediction of Stereochemical Outcomes through Computational Models
When a reaction can lead to multiple stereoisomeric products, computational models can predict the likely outcome by comparing the energies of the different diastereomeric transition states. The transition state with the lower energy will correspond to the major product, according to the Curtin-Hammett principle.
For instance, in a hypothetical stereoselective addition of a nucleophile to the carbonyl of 1-(trimethylsilyl)propan-1-one (the oxidized form of this compound), the approach of the nucleophile can be influenced by the bulky trimethylsilyl group. Models like Felkin-Anh or variants that account for the influence of the silicon atom can be tested computationally. DFT calculations would involve optimizing the transition state structures for both possible attack trajectories (e.g., leading to syn and anti products) and comparing their activation energies.
| Stereochemical Pathway | Transition State Model | Calculated Relative Activation Energy (ΔE‡, kJ/mol) | Predicted Major Product |
|---|---|---|---|
| Syn-addition | Transition state leading to the syn-diastereomer. | 5.0 | Anti-product |
| Anti-addition | Transition state leading to the anti-diastereomer. | 0.0 (Reference) |
The difference in activation energies allows for a prediction of the diastereomeric ratio of the products. These predictions are highly valuable in planning synthetic routes and understanding the fundamental principles that govern chemical selectivity. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects, which can also be modeled computationally. researchgate.net
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of 1-trimethylsilylpropan-1-ol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer a detailed view of the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its constituent atoms. Due to the absence of fluorine in the molecule, ¹⁹F NMR is not applicable.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The trimethylsilyl (B98337) (TMS) group will produce a sharp, intense singlet at approximately 0.1 ppm due to the nine equivalent protons. The proton on the carbon bearing the hydroxyl and trimethylsilyl groups (CH-O) is expected to appear as a triplet around 3.5-3.8 ppm. The adjacent methylene (B1212753) (CH₂) protons will likely resonate as a multiplet around 1.5 ppm, and the terminal methyl (CH₃) protons will appear as a triplet around 0.9 ppm. The hydroxyl proton (OH) will present as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the trimethylsilyl group is expected to have a chemical shift near 0 ppm. The carbon atom bonded to the oxygen and silicon (C-O) would likely appear in the range of 60-70 ppm. The methylene carbon (CH₂) and the terminal methyl carbon (CH₃) are expected to resonate at approximately 25-35 ppm and 10-15 ppm, respectively.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for organosilicon compounds. For this compound, a single resonance is expected for the silicon atom of the trimethylsilyl group. The chemical shift is anticipated to be in the range of +10 to +30 ppm, which is characteristic for silicon atoms in a Si-C environment. pascal-man.comhuji.ac.il
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 0.1 | Singlet | Si(CH₃)₃ |
| ¹H | ~ 0.9 | Triplet | CH₃ |
| ¹H | ~ 1.5 | Multiplet | CH₂ |
| ¹H | ~ 3.6 | Triplet | CH-O |
| ¹H | Variable | Broad Singlet | OH |
| ¹³C | ~ 0 | Quartet | Si(CH₃)₃ |
| ¹³C | ~ 12 | Quartet | CH₃ |
| ¹³C | ~ 30 | Triplet | CH₂ |
| ¹³C | ~ 65 | Doublet | CH-O |
| ²⁹Si | +10 to +30 | Singlet | Si(CH₃)₃ |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound and to deduce its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For silylated alcohols, a prominent fragment ion is often observed at a mass-to-charge ratio (m/z) of 73, corresponding to the [Si(CH₃)₃]⁺ ion. researchgate.net Other characteristic fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). almerja.comlibretexts.orgyoutube.com The molecular ion peak [M]⁺ may be of low intensity due to the facile fragmentation of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. orgchemboulder.comlibretexts.org A strong C-O stretching vibration is anticipated in the range of 1050-1260 cm⁻¹. orgchemboulder.com Additionally, characteristic absorptions for the trimethylsilyl group are expected, including a strong Si-C stretching vibration around 1250 cm⁻¹ and C-H bending vibrations of the methyl groups attached to silicon around 840 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad |
| C-H (alkyl) | Stretching | 2850-3000 | Medium-Strong |
| Si-CH₃ | Symmetric Bending | ~1250 | Strong |
| C-O | Stretching | 1050-1260 | Strong |
| Si-CH₃ | Rocking | ~840 | Strong |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of the chromatographic method depends on the scale and purpose of the separation.
Gas Chromatography (GC) is a highly effective method for the analysis of volatile compounds like this compound. Due to its volatility, this compound can be readily analyzed by GC without the need for further derivatization. The choice of the stationary phase is critical for achieving good separation. A nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or SE-30), would be a suitable initial choice, with elution order generally following the boiling points of the components. libretexts.orgglsciencesinc.com For more complex mixtures, a mid-polarity stationary phase (e.g., DB-5 or HP-5) could provide better resolution. The use of a flame ionization detector (FID) would provide high sensitivity for this organic analyte.
For the purification of larger quantities of this compound, column chromatography is the preferred method. orgchemboulder.comwikipedia.org Given the presence of the polar hydroxyl group, silica (B1680970) gel is a suitable stationary phase. uvic.ca The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. wikipedia.org The polarity of the eluent mixture can be adjusted to achieve optimal separation, with the goal of having the target compound elute with a retention factor (Rf) of approximately 0.3-0.4 on a corresponding thin-layer chromatography (TLC) plate. uvic.ca
Stereochemical Analysis of this compound
The stereochemical analysis of this compound is crucial for determining its three-dimensional structure and enantiomeric purity. This involves methodologies capable of distinguishing between its stereoisomers and quantifying their relative amounts. The primary techniques employed for this purpose include chromatographic and spectroscopic methods for determining enantiomeric and diastereomeric excess, and X-ray crystallography for the unambiguous assignment of the absolute configuration of a stereocenter.
Enantiomeric Excess (ee) and Diastereomeric Excess (de) Determination
The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Similarly, diastereomeric excess (de) quantifies the excess of one diastereomer over another in a mixture. The determination of these parameters for this compound relies on analytical techniques that can differentiate between the stereoisomers.
Chromatographic Methods:
Chiral chromatography is a primary and powerful tool for the separation and quantification of the enantiomers of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effectively utilized.
Chiral Gas Chromatography (GC): This technique employs a capillary column coated with a chiral stationary phase (CSP). For alcohols like this compound, derivatized cyclodextrins are common CSPs. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The relative peak areas in the chromatogram directly correspond to the ratio of the enantiomers, from which the enantiomeric excess can be calculated. While direct analysis of the alcohol is possible, derivatization to a more volatile ester or ether can sometimes improve peak shape and resolution.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for the enantioseparation of silyl (B83357) carbinols. The separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation. The enantiomers are detected as they elute from the column, and the ee is determined by comparing the integrated peak areas.
Spectroscopic Methods (NMR):
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile method for determining enantiomeric excess, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).
Chiral Derivatizing Agents (CDAs): The hydroxyl group of this compound can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric esters. These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these non-equivalent signals allows for the precise determination of the diastereomeric ratio, which directly reflects the original enantiomeric ratio of the alcohol. A significant advantage of this method is that the chemical shift differences (Δδ) between the diastereomeric signals can sometimes be used to infer the absolute configuration of the alcohol, based on established models of the preferred conformation of the Mosher's esters.
Chiral Solvating Agents (CSAs): In this approach, a chiral solvating agent is added to the NMR sample of this compound. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. This interaction induces small, but measurable, differences in the chemical shifts of the signals for the two enantiomers in the ¹H NMR spectrum. The enantiomeric excess can then be calculated from the relative intensities of the separated signals. This method is non-destructive as it does not involve a chemical modification of the analyte.
Recent research has highlighted the use of C2 symmetric silylated diamines as effective chiral derivatizing agents for the determination of the enantiomeric composition of secondary alcohols by ¹H and ³¹P NMR. For instance, upon reaction with a phosphorus-containing reagent derived from these diamines, the resulting diastereomers of a chiral alcohol show distinct signals for the trimethylsilyl groups in the ¹H NMR spectrum, typically in a region free from other interfering signals (around 0 ppm). The clear separation and high intensity of these signals allow for accurate ee determination.
| Analytical Method | Principle of Separation/Differentiation | Typical Data Output | Application to this compound |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase leading to different retention times. | Chromatogram with separated peaks for each enantiomer. | Direct analysis or after derivatization for improved volatility and peak shape. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase leading to different retention times. | Chromatogram with separated peaks for each enantiomer. | Effective with polysaccharide-based chiral stationary phases. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Formation of diastereomers with distinct NMR signals. | ¹H or ¹⁹F NMR spectrum with separate, quantifiable signals for each diastereomer. | Allows for precise ee determination and potential assignment of absolute configuration. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to chemical shift non-equivalence. | ¹H NMR spectrum with split signals for the enantiomers. | Non-destructive method for ee determination. |
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, this analysis can unambiguously establish the spatial arrangement of the atoms at the stereocenter.
However, a significant challenge is the requirement for a well-ordered single crystal suitable for X-ray diffraction analysis. Small, flexible molecules like this compound can be difficult to crystallize. To overcome this, the alcohol is often derivatized with a rigid, crystalline carrier molecule that has a known absolute configuration. This process can facilitate the formation of high-quality crystals of the resulting diastereomer.
The analysis of the diffraction data from a crystal of an enantiomerically pure derivative allows for the determination of the relative configuration of all stereocenters within the molecule. By knowing the absolute configuration of the chiral auxiliary, the absolute configuration of the stereocenter in the this compound moiety can be unequivocally assigned.
The Flack parameter, derived from the X-ray diffraction data, is a critical value in determining the absolute structure of a chiral, non-centrosymmetric crystal. A value close to zero for the correct enantiomeric model confirms the assigned absolute configuration with high confidence.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Principle | Analysis of the diffraction pattern of X-rays passing through a single crystal. | Provides a definitive 3D map of the electron density and thus the atomic positions. |
| Requirement | A well-ordered single crystal of sufficient size and quality. | Often requires derivatization with a suitable chiral auxiliary to induce crystallization. |
| Outcome | Unambiguous determination of the absolute configuration (R or S) of the stereocenter. | Provides the definitive stereochemical assignment. |
| Key Metric | The Flack parameter, which should be close to 0 for the correct absolute structure. | Confirms the correctness of the determined absolute configuration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
